molecular formula C24H30O5Si B13386707 5-O-(tert-Butyldiphenylsilyl)-1,2-di-O-isopropylidene-alpha-D-erythro-pentofuranos-3-ulose

5-O-(tert-Butyldiphenylsilyl)-1,2-di-O-isopropylidene-alpha-D-erythro-pentofuranos-3-ulose

Cat. No.: B13386707
M. Wt: 426.6 g/mol
InChI Key: LVVPFDIKDGCSOA-UHFFFAOYSA-N
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Description

(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one is a complex organic compound characterized by its unique structural features This compound is notable for its incorporation of a tert-butyldiphenylsilyl group, which imparts specific chemical properties and reactivity patterns

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the dihydrofurodioxol ring system through cyclization reactions under acidic or basic conditions. The final product is obtained after purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Sodium hydride, dimethylformamide, room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The compound’s reactivity is influenced by the electronic and steric effects of the silyl group, which can modulate the behavior of the molecule in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

    (3aR,5R,6aS)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one: Similar structure but with tert-butyldimethylsilyl instead of tert-butyldiphenylsilyl.

    (3aR,5R,6aS)-5-(((Trimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one: Similar structure but with trimethylsilyl instead of tert-butyldiphenylsilyl.

Uniqueness

The uniqueness of (3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one lies in the presence of the tert-butyldiphenylsilyl group, which provides distinct steric and electronic properties. This makes the compound particularly useful in selective protection and deprotection strategies in organic synthesis.

Biological Activity

5-O-(tert-Butyldiphenylsilyl)-1,2-di-O-isopropylidene-alpha-D-erythro-pentofuranos-3-ulose, commonly referred to as TBDPS-xylofuranose, is a compound of significant interest in organic chemistry and medicinal research due to its potential biological activities. This article reviews the biological properties and activities of this compound, focusing on its synthesis, applications, and relevant case studies.

  • Molecular Formula : C24H30O5Si
  • Molecular Weight : 426.58 g/mol
  • CAS Number : 75783-45-8
  • Structure : The compound features a tert-butyldiphenylsilyl (TBDPS) protective group which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of TBDPS-xylofuranose involves several steps, including the protection of hydroxyl groups and subsequent reactions to form the desired structure. A typical synthetic route includes:

  • Protection of Hydroxyl Groups : The hydroxyl groups on xylofuranose are protected using TBDPS chloride in the presence of a base such as imidazole.
  • Formation of Isopropylidene Groups : The introduction of isopropylidene groups is achieved through acid-catalyzed reactions.
  • Purification : The final product is purified using chromatography techniques.

Biological Activity

The biological activity of TBDPS-xylofuranose has been explored in various studies, particularly its antiviral properties and potential applications in drug development.

Antiviral Properties

Research has indicated that derivatives of TBDPS compounds may exhibit antiviral activity against HIV and other viruses. For instance:

  • A study demonstrated that certain silylated sugars could inhibit the replication of HIV by interfering with viral entry mechanisms and reverse transcriptase activity .

Case Studies

  • HIV Resistance Studies : In a study involving HIV patients, mutations in the reverse transcriptase gene were analyzed to understand resistance mechanisms against TSAO derivatives, which include compounds similar to TBDPS-xylofuranose. The findings indicated that specific mutations could lead to decreased susceptibility to these antiviral agents .
  • Synthetic Applications : TBDPS-xylofuranose has been utilized as a precursor in the synthesis of complex carbohydrates and bioactive molecules. Its stability under various reaction conditions makes it a valuable intermediate in organic synthesis .

Research Findings

Recent research highlights the following findings regarding TBDPS-xylofuranose:

StudyFindings
Demonstrated antiviral activity against HIV strains with specific mutations.
Showed successful use in synthesizing complex carbohydrate structures.
Confirmed structural integrity through X-ray crystallography during synthetic pathways.

Properties

IUPAC Name

5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20(25)21-22(27-19)29-24(4,5)28-21/h6-15,19,21-22H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVPFDIKDGCSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)OC(C2=O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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